

# The Discovery and Development of CFI-400945: A PLK4-Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

CFI-400945 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role as a master regulator of centriole duplication during the cell cycle.[3] Dysregulation of PLK4 is frequently observed in various cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of tumorigenesis.[3][4] This aberrant expression in tumor cells, coupled with its essential role in cell division, has positioned PLK4 as a promising therapeutic target in oncology.[4][5] CFI-400945 was developed to selectively target PLK4, thereby inducing mitotic defects and promoting cell death in cancer cells.[6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of CFI-400945.

## **Discovery and Selectivity**

CFI-400945 was identified through a drug discovery program aimed at identifying potent and selective inhibitors of PLK4.[6] It is an indolinone-derived, ATP-competitive kinase inhibitor.[5] The compound demonstrates high affinity for PLK4 with a reported IC50 of 2.8 nM and a Ki of 0.26 nM.[1][7] Notably, CFI-400945 exhibits significant selectivity for PLK4 over other members of the Polo-like kinase family, with IC50 values greater than 50 µM for PLK1, PLK2, and PLK3. [1][8] While highly selective for PLK4, CFI-400945 has shown some off-target activity against



other kinases, including Aurora B (AURKB), TRKA, TRKB, and Tie2/TEK, although at higher concentrations.[1][2]

**Table 1: Kinase Inhibition Profile of CFI-400945** 

| Kinase   | IC50 (nM)  | Ki (nM) |
|----------|------------|---------|
| PLK4     | 2.8[1][7]  | 0.26[1] |
| AURKB    | 98[1]      | -       |
| TRKA     | 6[1]       | -       |
| TRKB     | 9[1]       | -       |
| Tie2/TEK | 22[1]      | -       |
| PLK1     | >50,000[1] | -       |
| PLK2     | >50,000[1] | -       |
| PLK3     | >50,000[1] | -       |

### **Mechanism of Action**

CFI-400945 exerts its anticancer effects by inhibiting the kinase activity of PLK4, which is essential for centriole duplication.[6] This inhibition leads to a cascade of cellular events culminating in mitotic catastrophe and cell death. The primary mechanism involves the disruption of normal centrosome duplication, leading to the formation of multipolar spindles during mitosis.[1][6] This aberrant mitosis results in improper chromosome segregation, aneuploidy, and ultimately, apoptosis or cell cycle arrest.[1][2] Interestingly, the effects of CFI-400945 on centriole number are dose-dependent. At high concentrations, it completely inhibits PLK4 activity, leading to a failure of centriole duplication.[9] Conversely, at lower concentrations, it can lead to centriole overduplication, also resulting in mitotic errors.[9] The inhibition of AURKB by CFI-400945 may also contribute to its mechanism of action, as AURKB is involved in cytokinesis, and its inhibition can lead to polyploidy.[2][9]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of CFI-400945 action.

## **Preclinical In Vitro and In Vivo Activity**



CFI-400945 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and significant anti-tumor efficacy in various preclinical xenograft models.

## **In Vitro Activity**

The growth-inhibitory effects of CFI-400945 have been evaluated in numerous cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values highlight its potency, particularly in breast and colon cancer cell lines.

Table 2: In Vitro Growth Inhibition (GI50) of CFI-400945

in Cancer Cell Lines

| Cell Line  | Cancer Type   | GI50 (nM) |
|------------|---------------|-----------|
| HCT116     | Colon Cancer  | 4[1]      |
| HCC1954    | Breast Cancer | 5[1]      |
| A549       | Lung Cancer   | 5[1]      |
| MDA-MB-468 | Breast Cancer | 14-165[8] |
| MCF-7      | Breast Cancer | 14-165[8] |
| MDA-MB-231 | Breast Cancer | 14-165[8] |
| SKBr-3     | Breast Cancer | 14-165[8] |
| Cal-51     | Breast Cancer | 14-165[8] |
| BT-20      | Breast Cancer | 14-165[8] |

## In Vivo Activity

Oral administration of CFI-400945 has been shown to be well-tolerated and effective in inhibiting tumor growth in mouse xenograft models. A notable finding from preclinical studies is the increased sensitivity of PTEN-deficient tumors to CFI-400945, suggesting that PTEN status could be a potential biomarker for patient selection.[2][6]

# Table 3: In Vivo Efficacy of CFI-400945 in Xenograft Models



| Cancer Type                         | Xenograft<br>Model | Dosing<br>Schedule                         | Tumor Growth<br>Inhibition (TGI) | Reference |
|-------------------------------------|--------------------|--------------------------------------------|----------------------------------|-----------|
| Acute Myeloid<br>Leukemia           | MV4-11             | 7.5 mg/kg, PO,<br>QD                       | 100%                             | [10]      |
| Acute Myeloid<br>Leukemia           | MV4-11             | 13.5 mg/kg, PO,<br>2 days on/5 days<br>off | 100%                             | [10]      |
| Pancreatic<br>Cancer                | OCIP28             | 21 days                                    | Significant reduction            | [4]       |
| Pancreatic<br>Cancer                | OCIP51             | 21 days                                    | Significant reduction            | [4]       |
| Pancreatic<br>Cancer                | OCIP110            | 21 days                                    | Significant reduction            | [4]       |
| Atypical Teratoid<br>Rhabdoid Tumor | BT-12              | 7.5 mg/kg, PO,<br>20 days                  | Significant inhibition           | [11]      |

## **Clinical Development**

CFI-400945 has advanced into clinical trials for various solid and hematological malignancies. Phase 1 studies have established its safety profile and determined the recommended Phase 2 dose (RP2D).

## Phase 1 Trial in Advanced Solid Tumors (NCT01954316)

A Phase 1 dose-escalation trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of CFI-400945 in patients with advanced solid tumors.[5][12]

# Table 4: Summary of Phase 1 Trial in Advanced Solid Tumors



| Parameter                       | Finding                                                         | Reference |
|---------------------------------|-----------------------------------------------------------------|-----------|
| Patient Population              | Advanced solid tumors                                           | [5][12]   |
| Dose Escalation                 | 3 to 96 mg/day                                                  | [5][12]   |
| Recommended Phase 2 Dose (RP2D) | 64 mg/day                                                       | [5][12]   |
| Dose-Limiting Toxicities (DLTs) | Neutropenia at ≥ 64 mg                                          | [5][12]   |
| Common Adverse Events           | Fatigue, diarrhea, nausea, decreased appetite                   | [13]      |
| Pharmacokinetics                | Half-life of ~9 hours, Cmax at 2-4 hours post-dosing            | [5][12]   |
| Efficacy                        | 1 Partial Response (PR), 2<br>Stable Disease (SD) ≥ 6<br>months | [5][12]   |

# Phase 1 Trial in Relapsed/Refractory AML and Higher-Risk MDS (NCT03187288)

A Phase 1 study also investigated CFI-400945 in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS).[14][15]

## **Table 5: Summary of Phase 1 Trial in AML and MDS**



| Parameter                    | Finding                                                              | Reference |
|------------------------------|----------------------------------------------------------------------|-----------|
| Patient Population           | Relapsed/refractory AML and MDS                                      | [14][15]  |
| Dose Escalation              | 64 mg/day to 128 mg/day                                              | [14][15]  |
| Efficacy in AML              | 3 out of 9 evaluable patients<br>achieved Complete Remission<br>(CR) | [14][15]  |
| Efficacy in TP53-mutated AML | 2 out of 4 patients achieved<br>CR                                   | [14][15]  |
| Dose-Limiting Toxicity       | Enteritis/colitis                                                    | [15]      |

# Experimental Protocols Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound like CFI-400945.



Click to download full resolution via product page

Figure 2: Workflow for a typical kinase inhibition assay.

- Reagent Preparation:
  - Prepare serial dilutions of CFI-400945 in an appropriate solvent (e.g., DMSO).



- Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
- Prepare solutions of recombinant human PLK4 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

#### Assay Procedure:

- In a microplate, add the PLK4 enzyme, the substrate, and the CFI-400945 dilutions.
- Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
- Initiate the kinase reaction by adding ATP.
- Allow the reaction to proceed for a set time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).

#### Signal Detection:

 Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo).

#### Data Analysis:

- Calculate the percentage of kinase inhibition for each CFI-400945 concentration relative to a no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

### Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol describes the SRB assay, a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[1]



- · Cell Seeding:
  - Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
- · Compound Treatment:
  - Treat the cells with serial dilutions of CFI-400945 and incubate for a specified period (e.g., 5 days).[1]
- · Cell Fixation:
  - Gently remove the culture medium and fix the cells by adding cold 10% (w/v)
     trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1]
- Staining:
  - Wash the plates with water and air dry.
  - Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]
- · Wash and Solubilization:
  - Wash the plates with 1% acetic acid to remove unbound dye and air dry.
  - Solubilize the protein-bound dye by adding 10 mM Tris base solution.[1]
- Absorbance Measurement:
  - Measure the absorbance at 570 nm using a microplate reader.[1]
- Data Analysis:
  - Calculate the percentage of growth inhibition relative to untreated control cells to determine the GI50 value.

## **Mouse Xenograft Study (Generic Protocol)**



This protocol provides a general outline for evaluating the in vivo antitumor efficacy of CFI-400945 in a mouse xenograft model.





#### Click to download full resolution via product page

#### **Figure 3:** General workflow for a mouse xenograft study.

- Cell Implantation:
  - Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).
- Tumor Establishment:
  - Allow the tumors to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment:
  - Randomize the mice into treatment and control groups.
  - Administer CFI-400945 orally at the desired dose and schedule. The control group receives the vehicle.
- Monitoring:
  - Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
  - Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint.
  - Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
  - Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

### Conclusion



CFI-400945 is a potent and selective PLK4 inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe and cell death in cancer cells. Preclinical studies have demonstrated its significant in vitro and in vivo antitumor activity across a range of cancer types, with a particularly promising response in PTEN-deficient models. Early-phase clinical trials have established a manageable safety profile and have shown encouraging signs of efficacy in both solid tumors and hematological malignancies, especially in poor-prognosis AML. The ongoing and future clinical investigations will further delineate the therapeutic potential of CFI-400945 as a monotherapy and in combination with other anticancer agents, potentially offering a new targeted treatment option for patients with various cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]



- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of CFI-400945: A PLK4-Targeted Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608704#investigating-the-discovery-and-development-of-cfi-400945]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com